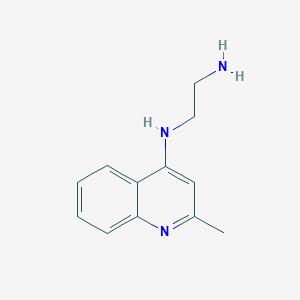

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine

Descripción general

Descripción

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an aminoethyl group attached to the nitrogen atom at the 4-position of the quinoline ring, and a methyl group at the 2-position. It has garnered interest due to its diverse biological activities, including antitumor, antimalarial, and antiviral properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-methylquinoline with ethylenediamine under specific conditions. One common method includes the use of a catalyst such as zinc triflate (Zn(OTf)2) under microwave irradiation . The reaction proceeds efficiently, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred . These methods not only enhance the yield but also reduce the production of hazardous by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions due to the reactivity of its amino groups. A primary method involves reacting 4-chloro-2-methylquinoline with ethylenediamine under reflux conditions:

Reaction Conditions

| Reactants | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|

| 4-Chloro-2-methylquinoline + Ethylenediamine | Ethanol | 110°C | 24 hours | 70% |

The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the ethylenediamine displaces the chlorine atom at the 4-position of the quinoline ring . The product is purified via extraction with dichloromethane and washing with NaHCO₃/brine .

Coupling Reactions with Carboxylic Acids

The primary amine group undergoes coupling reactions with carboxylic acids using activating agents. For example:

General Procedure

-

Reactants :

-

Reagents :

-

PyBOP (coupling agent)

-

DIPEA (base)

-

DMF (solvent)

-

-

Conditions :

-

Room temperature, 4 hours

-

Outcomes

| Product Type | Yield Range | Purification Method |

|---|---|---|

| Amide derivatives | 68–75% | Silica gel chromatography (CH₂Cl₂/MeOH = 80:1) |

This protocol generates structurally diverse amides, which are valuable for bioactivity screening .

Schiff Base Formation Attempts

Efforts to synthesize Schiff base ligands by condensing the diamine with aldehydes (e.g., salicylaldehyde) yielded mixed results:

Experimental Observations

-

Reactants : this compound + salicylaldehyde

-

Conditions : Ethanol, reflux, 12 hours

-

Outcome : Incomplete reaction observed via ¹H NMR, with residual aldehyde protons detected at δ 10–12 ppm .

Proposed Reasons for Failure

-

Steric hindrance from the 2-methyl group on the quinoline ring.

-

Hydrogen bonding stabilizes the unreacted diamine conformation, preventing imine formation .

Biologically Relevant Modifications

The diamine moiety enables functionalization for drug discovery:

Antimalarial Derivative Synthesis

-

Reactants :

-

This compound

-

7-Chloroquinoline derivatives

-

-

Procedure :

-

TLC-monitored substitution reaction in ethanol.

-

Recrystallization with acetone.

-

Key Findings

Challenges and Limitations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine has been investigated as a potential pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it suitable for the design of new therapeutic agents. Notably, research has highlighted its potential against cancer and infectious diseases due to its ability to inhibit specific enzymes involved in disease progression.

Biological Studies

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its role as a selective displacer in proteomics suggests that it may interact with proteins or enzymes, providing insights into cellular mechanisms. For instance, studies have indicated its effectiveness in modulating nitric oxide production and cyclooxygenase activity in inflammatory responses.

Materials Science

The unique structural properties of this compound make it a candidate for developing novel materials with specific electronic or optical characteristics. Its potential use in organic electronics and photonic devices is an area of ongoing research.

Pharmaceutical Development

This compound is being explored as an active ingredient in therapeutic formulations. Its diverse biological activities suggest applications in treating conditions such as inflammation and infections. Case studies have shown promising results in preclinical trials for various therapeutic indications.

Case Studies

Case Study 1: Anti-Cancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound showed that it effectively reduced the production of pro-inflammatory cytokines in macrophage cells. This suggests its potential application in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In cancer research, it is believed to induce apoptosis in cancer cells by activating caspase pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminoquinaldine: Another quinoline derivative with similar biological activities.

2-Methylquinoline: The parent compound used in the synthesis of N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine.

Uniqueness

This compound stands out due to its unique combination of an aminoethyl group and a methyl group on the quinoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications.

Actividad Biológica

N1-(2-Methylquinolin-4-yl)ethane-1,2-diamine is an organic compound that has recently gained attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial, antimalarial, and insecticidal properties.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅N₃ and a molecular weight of approximately 201.27 g/mol. Its structure includes a 2-methylquinoline moiety linked to an ethane-1,2-diamine framework, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with ethane-1,2-diamine under controlled conditions. The following steps outline a general synthetic route:

- Reagents Preparation : Obtain 2-methylquinoline and ethane-1,2-diamine.

- Reaction Setup : Mix the reagents in an appropriate solvent (e.g., ethanol) and heat under reflux.

- Product Isolation : After completion, cool the mixture and extract the product using dichloromethane.

- Purification : Purify the product through recrystallization or chromatography.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. Derivatives of this compound have been synthesized and tested for their effectiveness as antibiotics. Notably, these derivatives displayed promising results against resistant pathogens, indicating potential for developing new antibiotic classes.

Antimalarial Activity

The compound exhibits potent antimalarial properties, particularly against Plasmodium falciparum. In vitro studies revealed IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for resistant strains. These findings suggest that this compound could serve as a lead compound in antimalarial drug development.

Insecticidal Effects

Research indicates that this compound possesses significant insecticidal activity against larval stages of malaria and dengue vectors such as Anopheles stephensi and Aedes aegypti. The lethal toxicity concentrations ranged from 4.408 μM/mL for first instar larvae to 10.669 μM/mL for pupae. This insecticidal property highlights its potential application in vector control strategies.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- Antimicrobial Activity : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

- Antimalarial Action : It may inhibit heme polymerization or interfere with mitochondrial functions in Plasmodium species.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Antimicrobial Evaluation | Derivatives showed significant activity against resistant bacterial strains. | |

| Study 2 | Antimalarial Properties | IC50 values of 6.7 nM (sensitive) and 8.5 nM (resistant). |

| Study 3 | Insecticidal Effects | Lethal toxicity concentrations ranged from 4.408 μM/mL to 10.669 μM/mL against mosquito larvae. |

Propiedades

IUPAC Name |

N'-(2-methylquinolin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSBUPUXYPOCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424266 | |

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-71-4 | |

| Record name | N~1~-(2-Methylquinolin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.